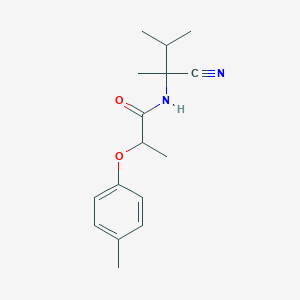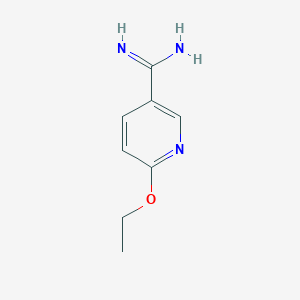
6-Ethoxynicotinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxynicotinimidamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of an ethoxy group attached to the nicotinamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxynicotinimidamide typically involves the reaction of 6-ethoxynicotinic acid with an appropriate amine under specific conditions. One common method includes the following steps:
Starting Material: 6-Ethoxynicotinic acid.
Reagent: Ammonia or an amine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, at a temperature range of 50-100°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Catalysis: Employing catalysts to enhance the reaction rate and selectivity.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxynicotinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted nicotinamides.
Aplicaciones Científicas De Investigación
6-Ethoxynicotinimidamide has several scientific research applications, including:
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Cell Signaling: Involved in modulating cell signaling pathways.
Medicine
Drug Development: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Diagnostics: Used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Ethoxynicotinimidamide involves its interaction with specific molecular targets and pathways. It can:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Modulate Receptors: Interact with cell surface receptors to influence signaling pathways.
Alter Gene Expression: Affect the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Aminonicotinamide: A potent antimetabolite of nicotinamide, used as a competitive inhibitor of NADP±dependent enzymes.
6-Methylnicotinamide: Known for its role in metabolic pathways and potential therapeutic applications.
Uniqueness
6-Ethoxynicotinimidamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This modification can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
6-ethoxypyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-2-12-7-4-3-6(5-11-7)8(9)10/h3-5H,2H2,1H3,(H3,9,10) |
Clave InChI |
CMHVUJCNDVGLOH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C=C1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
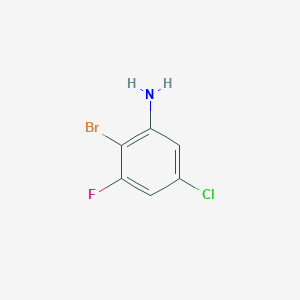
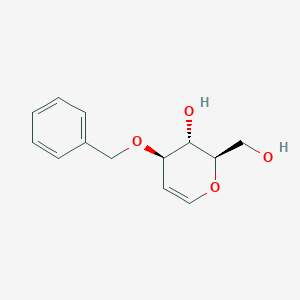
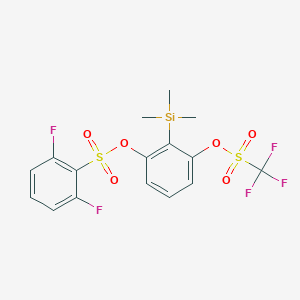
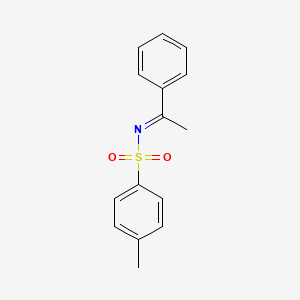
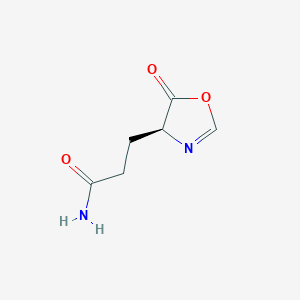


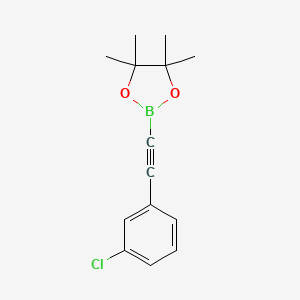
![7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15280173.png)
